2-(Adamantan-1-ylmethoxy)acetic acid
Overview
Description
2-(Adamantan-1-ylmethoxy)acetic acid is an organic compound that features an adamantane moiety, which is a polycyclic cage structure known for its high symmetry and stability
Preparation Methods
The synthesis of 2-(Adamantan-1-ylmethoxy)acetic acid typically involves the reaction of 1-adamantylmethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
2-(Adamantan-1-ylmethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(Adamantan-1-ylmethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-ylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
2-(Adamantan-1-ylmethoxy)acetic acid can be compared with other adamantane derivatives, such as 1-aminoadamantane and 1-adamantylmethanol. While all these compounds share the adamantane core, their functional groups confer different properties and applications. For instance, 1-aminoadamantane is known for its antiviral properties, whereas 1-adamantylmethanol is used as an intermediate in organic synthesis.
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(1-adamantylmethoxy)acetic acid |
InChI |
InChI=1S/C13H20O3/c14-12(15)7-16-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,14,15) |
InChI Key |
UOEJXPRIUIDKDP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)COCC(=O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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